molecular formula C15H21NO5 B6147966 (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid CAS No. 191849-93-1

(3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid

Cat. No. B6147966
CAS RN: 191849-93-1
M. Wt: 295.3
InChI Key:
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Description

This compound is a type of α-amino acid that contains a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used in organic synthesis to protect amines .


Molecular Structure Analysis

The compound contains a phenyl group, a carboxylic acid group, a secondary amine with a Boc protecting group, and a hydroxyl group. The presence of these functional groups will influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with Boc-protected amines are often used in peptide synthesis. The Boc group can be removed under acidic conditions, revealing the free amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make this compound acidic, and the phenyl group could contribute to its hydrophobicity .

Scientific Research Applications

Antioxidant Activity and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs), which share structural similarities with "(3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid" through their phenyl and carboxylic acid functionalities, exhibit significant antioxidant properties. Research into HCAs has detailed the importance of specific structural features for antioxidant activity, including the presence of unsaturated bonds and modifications to the aromatic ring and carboxylic function. Such studies suggest that similar structural modifications in related compounds could enhance their antioxidant potential, applicable in the management of oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Applications in Organic Synthesis

Metal cation-exchanged clays, utilized as catalysts for various organic synthesis reactions, highlight the importance of molecular structure in achieving selective and efficient chemical transformations. The synthesis processes, including Friedel-Crafts alkylation, demonstrate the potential for structurally complex acids like "this compound" to serve as intermediates or catalysts in creating valuable organic compounds (Tateiwa & Uemura, 1997).

Role in Drug Synthesis and Medical Applications

Levulinic acid, with structural elements common to the compound , is highlighted for its role in drug synthesis. Its functional groups make it a versatile precursor for synthesizing a range of pharmacologically active molecules. This underscores the potential of "this compound" in contributing to the synthesis of novel drugs, leveraging its carboxylic and amino groups for creating new therapeutic agents (Zhang et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. In the context of peptide synthesis, the Boc group serves to protect the amine during reaction steps until it is deprotected .

Future Directions

The use of Boc-protected amines in organic synthesis, particularly in the synthesis of peptides, is a well-established field. Future research may focus on developing more efficient methods for the synthesis and deprotection of Boc-protected amines .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid involves the protection of the hydroxyl and amino groups, followed by the coupling of the protected amino acid with tert-butyl 4-bromobenzoate. The tert-butyl group is then removed, and the resulting carboxylic acid is deprotected to yield the target compound.", "Starting Materials": [ "L-phenylalanine", "tert-butyl chloroformate", "triethylamine", "tert-butyl 4-bromobenzoate", "sodium hydride", "methanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether" ], "Reaction": [ "L-phenylalanine is protected with tert-butyl chloroformate and triethylamine to yield (tert-butoxy)carbonyl-L-phenylalanine.", "The protected amino acid is coupled with tert-butyl 4-bromobenzoate using sodium hydride as a base in methanol to yield the protected dipeptide.", "The tert-butyl group is removed using hydrochloric acid in methanol to yield the protected carboxylic acid.", "The protected carboxylic acid is deprotected using sodium hydroxide in diethyl ether to yield (3S)-3-{[(tert-butoxy)carbonyl]amino}-2-hydroxy-4-phenylbutanoic acid." ] }

CAS RN

191849-93-1

Molecular Formula

C15H21NO5

Molecular Weight

295.3

Purity

95

Origin of Product

United States

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